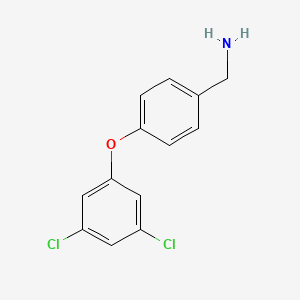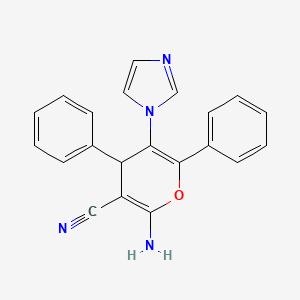
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethoxybenzyl group can then be introduced through a nucleophilic substitution reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethoxybenzyl group can enhance binding affinity and selectivity, while the Boc protecting group can influence the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- (S)-N-(tert-Butoxycarbonyl)leucine
- (S)-N-(tert-Butoxycarbonyl)phenylalanine
- (S)-N-(tert-Butoxycarbonyl)valine
Uniqueness
What sets (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid apart from these similar compounds is the presence of the trifluoromethoxybenzyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and binding interactions, making it particularly valuable in drug discovery and development.
特性
分子式 |
C16H20F3NO5 |
|---|---|
分子量 |
363.33 g/mol |
IUPAC名 |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
InChIキー |
ZPTVPMSGLLQCPI-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12944651.png)
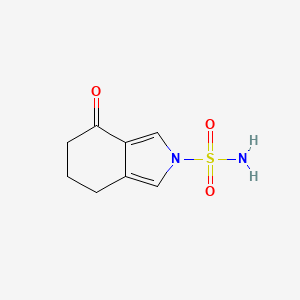
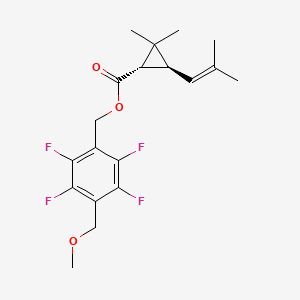
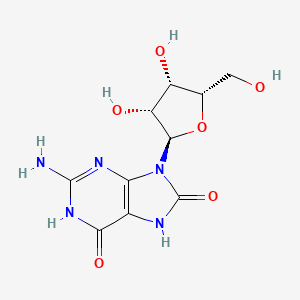
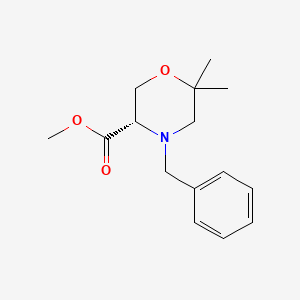
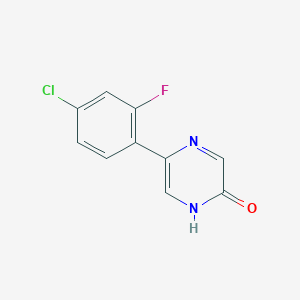
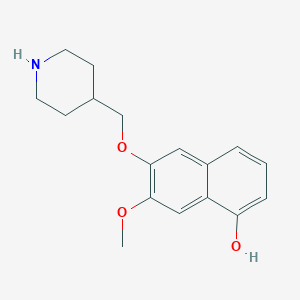

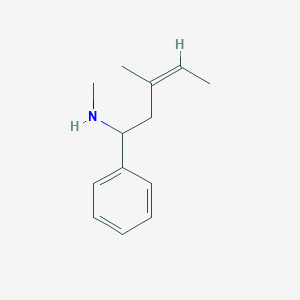
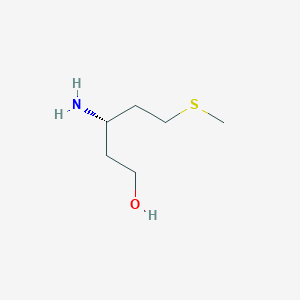
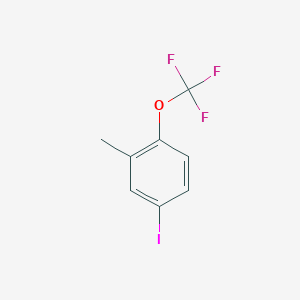
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
